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Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of PCS1055
dihydrochloride, a selective muscarinic M4 receptor antagonist. The document details the

core compound, its known analogs, their pharmacological properties, and the experimental

methodologies used for their characterization.

Introduction to PCS1055
PCS1055 is a novel competitive antagonist of the muscarinic M4 acetylcholine receptor

(mAChR M4).[1] Due to the high degree of homology among the five muscarinic receptor

subtypes (M1-M5), the development of subtype-selective ligands has been a significant

challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the

physiological and pathological roles of the M4 receptor.[1]

Chemical Structure of PCS1055:
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Caption: Chemical structure of PCS1055.
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Structural Analogs of PCS1055
Medicinal chemistry efforts, using PCS1055 as a starting point, have led to the development of

a novel class of selective M4 antagonists.[2][3] These analogs were designed to improve

potency, selectivity, and pharmacokinetic properties. Key examples include VU6013720,

VU6021302, and VU6021625.[2][3][4] Another relevant M4-preferring antagonist is PD102807.

Chemical Structures of Analogs:
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Caption: Chemical structures of VU6021625 and PD102807.

Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for PCS1055 and its key

structural analogs at the five human muscarinic receptor subtypes (hM1-hM5).

Table 1: Antagonist Affinity (Ki) and Potency (IC50) Data
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Compound hM1 hM2 hM3 hM4 hM5

PCS1055 (Ki,

nM)[1]
>1000 >1000 >1000 6.5 >1000

PCS1055

(IC50, nM)[5]
- - - 18.1 -

VU6021625

(IC50, nM)[6]
>10000 >10000 >10000 0.44 >10000

PD102807

(IC50, nM)[7]
6559 3441 950 91 7412

Table 2: Functional Antagonist Activity (pKB)

Compound hM1 hM2 hM3 hM4

PD102807[5] 5.60 5.88 6.39 7.40

Signaling Pathways
PCS1055 and its analogs act as antagonists at the M4 receptor, which is a G-protein coupled

receptor (GPCR). The M4 receptor primarily couples to the Gαi/o family of G proteins.

Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine

or other muscarinic agonists.
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Caption: M4 receptor signaling pathway and point of antagonist intervention.

Experimental Protocols
Synthesis of M4 Antagonists
General Synthesis Scheme for VU6013720, VU6021302, and VU6021625:[3]

The synthesis of these analogs starts from a common intermediate. A key step involves a

nucleophilic aromatic substitution (SNAr) reaction between an exo-amine and 3,6-

dichloropyridazine. Following Boc-deprotection, a reductive amination with tetrahydro-2H-

pyran-4-carbaldehyde is performed. The final diversification is achieved through either a

Suzuki-Miyaura coupling or another SNAr reaction to yield the target compounds.

Synthetic Workflow
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Caption: General synthetic workflow for VU-series M4 antagonists.

Synthesis of PD102807:[8]

The synthesis of PD102807 and its analogs involves the construction of a benzoxazine core.

The specific details of the multi-step synthesis are described in the referenced literature.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the muscarinic receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b609861?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acsptsci.0c00162
https://www.benchchem.com/product/b609861?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12086495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol:[1]

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

Competition Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g.,

[3H]-N-Methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence

of varying concentrations of the unlabeled test compound (e.g., PCS1055 or its analogs).

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assays
Objective: To determine the functional antagonist activity (pKB) of the compounds.

General Protocol:[1]

Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO

cells expressing the receptor of interest are used.

Assay Conditions: Membranes are incubated in a buffer containing GDP, varying

concentrations of the antagonist (e.g., PD102807), a fixed concentration of a muscarinic

agonist (e.g., carbachol), and [35S]GTPγS.

Incubation: The reaction is incubated to allow for G-protein activation and [35S]GTPγS

binding.
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Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS

bound to the G-proteins on the membranes is quantified.

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS

binding is measured. The pKB is calculated from the concentration-response curves.

Conclusion
PCS1055 has served as a valuable chemical scaffold for the development of a new generation

of highly potent and selective M4 muscarinic receptor antagonists. The structural analogs,

particularly the VU-series compounds, exhibit significantly improved selectivity profiles

compared to the parent compound and other known M4 antagonists like PD102807. These

compounds are critical research tools for dissecting the roles of the M4 receptor in health and

disease and hold potential for the development of novel therapeutics with reduced off-target

effects. The detailed experimental protocols provided herein offer a foundation for the

continued exploration and characterization of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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